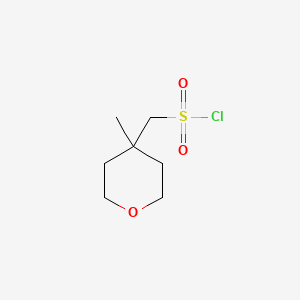

(4-Methyloxan-4-yl)methanesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methyloxan-4-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-7(6-12(8,9)10)2-4-11-5-3-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJVUTFYAVXYIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyloxan-4-yl)methanesulfonyl chloride typically involves the reaction of (4-Methyloxan-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Methyloxan-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form (4-Methyloxan-4-yl)methanesulfonyl hydride under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to prevent decomposition of the compound.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonic acids, depending on the nucleophile used in the reaction.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₁₃ClO₃S

- Molecular Weight : 212.69 g/mol

- CAS Number : 1784976-29-9

The compound features a methanesulfonyl group attached to a 4-methyloxane framework, contributing to its reactivity and utility in synthetic pathways.

Organic Synthesis Applications

(4-Methyloxan-4-yl)methanesulfonyl chloride is primarily utilized as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles, allowing for the formation of diverse derivatives.

- Formation of Sulfonamides : This compound can react with amines to produce sulfonamide derivatives, which are important in pharmaceuticals.

Table 1: Reactions Involving this compound

| Reaction Type | Example Product | Significance |

|---|---|---|

| Nucleophilic Substitution | (4-Methyloxan-4-yl)amine | Key intermediate for drug development |

| Sulfonamide Formation | Sulfonamide derivatives | Important class of therapeutic agents |

| Coupling Reactions | Biologically active compounds | Enhances biological activity |

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities, making it a candidate for drug development. Its structural similarity to known bioactive compounds suggests potential therapeutic applications:

- Antibacterial Properties : Compounds related to this compound have shown antibacterial activity in various studies, indicating its potential use in treating bacterial infections.

Case Study: Antibacterial Activity

A study conducted on structurally similar sulfonyl chlorides revealed their effectiveness against certain bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis, which is critical for their survival.

Agrochemical Applications

In addition to medicinal chemistry, this compound is also explored for its applications in agrochemicals. Its ability to act as an intermediate in the synthesis of herbicides and pesticides positions it as a valuable compound in agricultural chemistry.

Table 2: Agrochemical Synthesis Pathways

| Agrochemical Type | Example Compound | Role of this compound |

|---|---|---|

| Herbicides | Sulfonylurea derivatives | Inhibitors of plant growth |

| Pesticides | Insect growth regulators | Disrupt insect development processes |

Mechanism of Action

The mechanism of action of (4-Methyloxan-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with various functional groups. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity, stability, and applications of sulfonyl chlorides are heavily influenced by substituents. Key analogs include:

Reactivity and Stability

- Electronic Effects : The oxane ring in (4-Methyloxan-4-yl)methanesulfonyl chloride provides electron-donating character compared to aromatic analogs like (4-Fluorophenyl)methanesulfonyl chloride , which has electron-withdrawing fluorine. This difference impacts electrophilicity and reaction rates in nucleophilic substitutions .

- However, (4-Methoxyoxan-4-yl)methanesulfonyl chloride may exhibit even slower reactivity due to the larger methoxy group .

- Hydrolysis Sensitivity: Methanesulfonyl chloride reacts violently with water, requiring NaOH for controlled neutralization .

Biological Activity

(4-Methyloxan-4-yl)methanesulfonyl chloride, also known by its CAS number 1784976-29-9, is a sulfonyl chloride compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on existing research.

- Molecular Formula : C₇H₁₃ClO₄S

- Molecular Weight : 228.69 g/mol

- CAS Number : 1784976-29-9

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The sulfonyl chloride group can readily react with nucleophiles, including amino acids in proteins, leading to the modification of enzymes and receptors. This reactivity allows it to influence various biochemical pathways.

Key Reactions:

- Nucleophilic Substitution : The compound can undergo nucleophilic attack by amines or alcohols, resulting in the formation of sulfonamides or sulfonate esters.

- Acylation Reactions : It can acylate amino groups in proteins, potentially altering their function and activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in drug development.

- Antimicrobial Properties : Some studies suggest potential antimicrobial effects, making it a candidate for further exploration in antibiotic development.

- Anticancer Activity : Preliminary research indicates that modifications of sulfonyl chlorides can lead to compounds with anticancer properties.

Case Study 1: Enzyme Inhibition

A study focusing on the inhibition of serine proteases demonstrated that sulfonyl chlorides could effectively modify the active site of these enzymes, leading to reduced enzymatic activity. This finding highlights the potential use of this compound in designing enzyme inhibitors for therapeutic applications.

Case Study 2: Antimicrobial Activity

In vitro tests showed that derivatives of this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the methanesulfonyl group could enhance antimicrobial efficacy.

Data Table: Summary of Biological Activities

Safety and Toxicology

While exploring the biological activity, safety data indicate that this compound can be corrosive and cause severe skin burns and eye damage. Proper handling and safety measures are essential when working with this compound in laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.